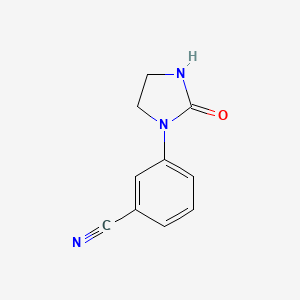

3-(2-Oxoimidazolidin-1-yl)benzonitrile

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and functional materials. nih.govnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are abundant in nature and are fundamental to the chemistry of life. nih.gov For instance, the base pairs of DNA and RNA (guanine, cytosine, adenine, and thymine) are all nitrogen-containing heterocycles. nih.gov

The significance of nitrogen heterocycles in drug discovery is particularly noteworthy, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. nih.govijnrd.org The prevalence of these structures in pharmaceuticals can be attributed to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the electronic properties of the heterocyclic ring can be fine-tuned through substitution, allowing for the modulation of a molecule's physicochemical properties, such as solubility and metabolic stability.

Nitrogen heterocycles are broadly classified by their ring size, with five- and six-membered rings being particularly common. 3-(2-Oxoimidazolidin-1-yl)benzonitrile contains a five-membered imidazolidinone ring, placing it within a well-established and extensively studied class of nitrogen heterocycles. nih.gov The diverse reactivity and stability of these rings make them versatile building blocks in organic synthesis. numberanalytics.com

Significance of Benzonitrile (B105546) and Imidazolidinone Scaffolds in Academic Organic Synthesis

The molecular architecture of this compound is a composite of two important structural motifs: a benzonitrile unit and an imidazolidinone ring. Both of these scaffolds have considerable individual significance in the field of organic synthesis.

Benzonitrile Scaffold:

The benzonitrile group, consisting of a phenyl ring substituted with a nitrile (-C≡N) group, is a valuable functional group in organic chemistry. nih.gov Nitriles are versatile synthetic intermediates that can be transformed into a variety of other functional groups, including amines, aldehydes, carboxylic acids, and ketones. nih.gov This reactivity makes the benzonitrile moiety a useful building block for the construction of more complex molecules. medcraveonline.com

Imidazolidinone Scaffold:

The imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. This scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov A number of FDA-approved drugs, such as the antibiotic azlocillin (B1666447) and the ACE inhibitor imidapril, feature an imidazolidinone core. nih.gov

The synthetic utility of imidazolidinones is also well-established. They can serve as precursors for vicinal diamines, which are important building blocks in their own right. nih.gov The development of new synthetic methods for the preparation of imidazolidinones is an active area of research, with various strategies including metal-catalyzed cyclizations and multicomponent reactions being explored. mdpi.comorganic-chemistry.orgorganic-chemistry.org The imidazolidinone ring can also be functionalized at various positions, allowing for the creation of diverse molecular libraries for drug discovery and other applications. mdpi.com

Current Research Landscape Pertaining to this compound and Analogues

Current research involving this compound and its analogues spans several areas of chemical and pharmaceutical sciences. The compound itself is often utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

For instance, derivatives of this compound have been investigated as inhibitors of various biological targets. Research has shown that related structures can act as inhibitors of programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. nih.gov Additionally, analogues of this compound have been explored as cannabinoid receptor ligands, highlighting the versatility of this chemical scaffold in targeting different biological pathways. mdpi.com

The synthesis of this compound and its derivatives is also a subject of ongoing research, with a focus on developing efficient and selective synthetic routes. These efforts are crucial for enabling the exploration of the structure-activity relationships of this class of compounds and for providing access to larger quantities of material for further investigation.

Below is a table summarizing some of the key research areas and findings related to this compound and its analogues:

| Research Area | Key Findings |

| Medicinal Chemistry | Analogues have shown inhibitory activity against PD-L1. nih.gov |

| Derivatives have been explored as cannabinoid receptor ligands. mdpi.com | |

| Related benzimidazole-benzonitrile structures have been synthesized and characterized. nih.govresearchgate.net | |

| Organic Synthesis | The compound serves as a building block for more complex molecules. |

| Development of synthetic methods for imidazolidinone and benzonitrile scaffolds is ongoing. mdpi.comresearchgate.net | |

| Structural Chemistry | The crystal structure of related benzimidazole-benzonitrile compounds has been reported. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxoimidazolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-8-2-1-3-9(6-8)13-5-4-12-10(13)14/h1-3,6H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXIHDNWWGDWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466481 | |

| Record name | 3-(2-oxo-imidazolidin-1-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62868-34-2 | |

| Record name | 3-(2-oxo-imidazolidin-1-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Oxoimidazolidin 1 Yl Benzonitrile and Its Structural Motifs

Strategies for the Formation of the Imidazolidinone Ring System

The 2-oxoimidazolidinone (or imidazolidin-2-one) scaffold is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclocondensations to modern catalytic approaches. mdpi.com

Cyclization Reactions for 2-Oxoimidazolidinone Synthesis

The construction of the 2-oxoimidazolidinone ring is predominantly achieved through cyclization reactions that form the five-membered cyclic urea (B33335) structure. These methods can be broadly categorized based on the type of bond formation and the precursors utilized.

One of the most traditional and straightforward methods involves the carbonylation of 1,2-diamines . nih.gov This approach uses a vicinal diamine, such as ethylenediamine, and a carbonylating agent to introduce the C2 carbonyl group. While historically reliant on hazardous reagents like phosgene (B1210022) or triphosgene, modern protocols employ safer phosgene equivalents such as carbonyldiimidazole (CDI) or dialkyl carbonates. mdpi.com For instance, carbazole (B46965) derivatives bearing a 1,2-diamine functionality have been successfully cyclized using CDI with catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Another green approach utilizes carbon dioxide (CO2) as the carbonyl source, reacting with aliphatic 1,2-diamines, sometimes catalyzed by materials like ceria (CeO2). mdpi.com

Intramolecular hydroamination of unsaturated ureas represents a more contemporary and atom-economical strategy. mdpi.com This involves the cyclization of precursors like N-allyl or N-propargyl ureas. The intramolecular addition of an N-H bond across a carbon-carbon multiple bond closes the ring. Palladium catalysts have been particularly effective for the hydroamination of allylic ureas. mdpi.com More recently, organocatalytic methods have emerged; for example, the phosphazene base BEMP has been shown to catalyze the intramolecular hydroamination of propargylic ureas under ambient conditions, affording imidazolidin-2-ones with excellent selectivity and in very short reaction times. organic-chemistry.orgacs.org

Other notable cyclization strategies include:

Catalytic Diamination of Alkenes: This method constructs the imidazolidinone scaffold by adding two nitrogen atoms across a double bond. Palladium-catalyzed intramolecular diamination of alkenes using ureas as the nitrogen source is a key example. mdpi.com

Ring Expansion of Aziridines: The reaction of aziridines with isocyanates, often catalyzed by palladium or nickel complexes, provides a pathway to the imidazolidinone ring. mdpi.com

Aza-Heck Cyclizations: N-phenoxy ureas can undergo palladium-catalyzed cyclization onto pendant alkenes to yield unsaturated imidazolidinones, which are valuable synthetic intermediates. nih.gov

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Description | Reference |

| Carbonylation | 1,2-Diamines | Phosgene equivalents (CDI), CO2, Dialkyl Carbonates | A carbonyl group is incorporated between the two nitrogen atoms of a vicinal diamine. | mdpi.com |

| Intramolecular Hydroamination | Unsaturated Ureas (Allyl/Propargyl) | Pd complexes, Ag(I), Phosphazene bases (BEMP) | An N-H bond adds across an internal C-C multiple bond to form the five-membered ring. | mdpi.comorganic-chemistry.orgacs.org |

| Catalytic Diamination | Alkenes | Pd(II) catalysts, Ureas | Two nitrogen atoms are added across a C=C double bond in an intramolecular fashion. | mdpi.com |

| Aziridine (B145994) Ring Expansion | Aziridines, Isocyanates | Pd or Ni catalysts | An isocyanate is inserted into an aziridine ring, expanding it to the five-membered imidazolidinone. | mdpi.com |

| Aza-Heck Reaction | N-Phenoxy Ureas | Pd catalysts | Cyclization of an N-phenoxy urea onto an alkene, forming an unsaturated imidazolidinone. | nih.gov |

Precursor Chemistry for Imidazolidinone Annulation

For methods based on unsaturated ureas, the precursors are typically synthesized in a straightforward manner. N-allyl and N-propargyl ureas are readily prepared by the reaction of the corresponding allylic or propargylic amine with an isocyanate. acs.orgnih.gov This reaction is often high-yielding and allows for a wide variety of substituents to be introduced on both the nitrogen atoms and the unsaturated backbone. One-pot procedures have even been developed where the propargylic amine and isocyanate react and then cyclize in the presence of a base catalyst without isolation of the urea intermediate. acs.org

The synthesis of N-substituted 1,2-ethanediamines , the classical precursors, can be more complex, especially for unsymmetrically substituted diamines. rsc.org Synthetic routes often start from N,N-disubstituted ethylenediamines and involve reactions with dicarbonyl precursors followed by reduction. rsc.org Other methods include the reaction of an amine with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org

For certain specialized cyclizations, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the urea precursors are obtained from commercially available 2,2-dimethoxyethan-1-amine and appropriate isocyanates. nih.gov This highlights how precursor design can be tailored to enable specific and regioselective ring-forming reactions. nih.gov

Methodologies for Introducing the Benzonitrile (B105546) Moiety onto Imidazolidinone Scaffolds

To synthesize the target molecule, 3-(2-Oxoimidazolidin-1-yl)benzonitrile, the benzonitrile group must be attached to one of the nitrogen atoms of the imidazolidinone ring. This can be achieved through direct C-N bond formation or by chemical transformation of a functional group already present on the aromatic ring.

Direct C-N Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The most common methods for N-arylation of amides and related compounds are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction involves the coupling of an amine (in this case, the N-H of 2-oxoimidazolidinone) with an aryl halide (e.g., 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile). The reaction is catalyzed by a palladium complex, typically supported by a bulky, electron-rich phosphine (B1218219) ligand, in the presence of a base. researchgate.netrsc.org This method is known for its broad functional group tolerance and generally high yields. mit.edu

Copper-Catalyzed Ullmann Condensation: This classical reaction provides an alternative route for N-arylation. wikipedia.org Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper). However, modern protocols utilize catalytic amounts of a copper source, often in the presence of a ligand such as a diamine or an amino acid (e.g., L-proline), allowing the reaction to proceed under milder conditions. researchgate.net These reactions can often be performed in water, enhancing their sustainability. nih.gov

A related and highly efficient strategy combines ring formation and C-N bond formation in a single step. For example, the Pd-catalyzed carboamination of N-allylureas can be performed with an aryl bromide, such as 4-bromobenzonitrile, to directly yield an N-aryl-substituted imidazolidinone. nih.gov This convergent approach simultaneously forms a C-C and a C-N bond, constructing the heterocyclic ring and attaching the aryl moiety in one operation. nih.gov

Transformation of Pre-functionalized Aromatic Systems to Benzonitrile

An alternative synthetic strategy involves first preparing an N-aryl imidazolidinone bearing a suitable functional group at the meta-position, which can then be converted into the nitrile. This approach is particularly useful if the desired coupling precursor (e.g., 3-bromobenzonitrile) is expensive or if a divergent strategy to synthesize multiple analogues is desired.

Key transformations include:

The Sandmeyer Reaction: This classic reaction sequence allows for the conversion of an aromatic primary amine into a nitrile. wikipedia.org The synthesis would begin with the preparation of 1-(3-aminophenyl)imidazolidin-2-one. This precursor can be diazotized with nitrous acid (generated from NaNO2 and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide (CuCN) solution replaces the diazonium group with a nitrile, yielding the target compound. lscollege.ac.innih.govprepchem.com

The Rosenmund-von Braun Reaction: This method converts an aryl halide directly to an aryl nitrile using copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent. synarchive.comorganic-chemistry.orgwikipedia.org Starting from 1-(3-bromophenyl)imidazolidin-2-one, this reaction provides a direct route to the final product. Modern modifications, such as the use of L-proline as an additive, can allow the reaction to proceed at lower temperatures. thieme-connect.de

From Other Functional Groups: Other functional groups can also serve as precursors. For instance, a formyl group (in 3-(2-oxoimidazolidin-1-yl)benzaldehyde) can be converted to a nitrile via its oxime followed by dehydration. Similarly, a primary amide (3-(2-oxoimidazolidin-1-yl)benzamide) can be dehydrated using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA) to afford the nitrile.

| Transformation Method | Starting Functional Group | Key Reagents | Description | Reference |

| Sandmeyer Reaction | Amine (-NH2) | 1. NaNO2, HCl2. CuCN | The amine is converted to a diazonium salt, which is then displaced by cyanide. | wikipedia.orglscollege.ac.in |

| Rosenmund-von Braun Reaction | Halide (-Br, -I) | CuCN, (optional L-proline) | A nucleophilic substitution of an aryl halide with cyanide, mediated by copper. | synarchive.comwikipedia.org |

| Dehydration of Amide | Amide (-CONH2) | POCl3, SOCl2, TFAA | The primary amide is dehydrated to form the corresponding nitrile. | |

| Conversion from Aldehyde | Aldehyde (-CHO) | 1. NH2OH·HCl2. Dehydrating agent | The aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile. |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a late-stage step. For the target compound, a typical convergent route would involve:

Synthesis of the 2-oxoimidazolidinone ring.

Synthesis of a meta-functionalized benzene (B151609) ring, such as 3-bromobenzonitrile or 3-iodobenzonitrile.

Coupling of these two fragments via a C-N bond-forming reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation.

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of final products. This strategy is highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. A potential divergent route for this compound could start from 1-(3-aminophenyl)imidazolidin-2-one . This common precursor could be synthesized by coupling 2-oxoimidazolidinone with 1-bromo-3-nitrobenzene (B119269) followed by reduction of the nitro group. From this key intermediate, a range of analogues can be synthesized:

Route to Nitrile: Diazotization followed by the Sandmeyer reaction with CuCN yields the target benzonitrile.

Route to Halides: The Sandmeyer reaction with CuBr or CuCl would yield the corresponding bromo- or chloro-analogs.

Route to Phenol: The diazonium salt can be heated in water to produce the 3-hydroxyphenyl derivative.

Other transformations: The amino group can undergo a wide range of other reactions, such as acylation or alkylation, to produce a diverse library of compounds.

This divergent approach provides flexibility and efficient access to multiple derivatives from a single, advanced intermediate.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The construction of the imidazolidin-2-one core, particularly when substituted with an aryl group like benzonitrile, often relies on transition metal-catalyzed reactions. These methods offer significant advantages over classical approaches, such as those involving phosgene or its equivalents, by providing milder reaction conditions and improved functional group tolerance. nih.govmdpi.com Palladium and copper-based catalytic systems are prominent in this field, facilitating key bond-forming events like C-N and C-C bond formations. nih.govmdpi.com

One of the most effective strategies is the palladium-catalyzed intramolecular carboamination or diamination of unsaturated urea precursors. nih.govmdpi.com This approach typically involves the reaction of an N-allylurea with an aryl bromide, where the palladium catalyst facilitates the cyclization and formation of the imidazolidinone ring. nih.gov The optimization of these reactions involves careful selection of the catalyst, ligands, base, and solvent to maximize yield and selectivity.

Key methodologies include:

Palladium-Catalyzed Carboamination: This method generates two bonds and up to two stereocenters in a single step from readily available N-allylureas and aryl bromides. nih.gov The choice of palladium source and ligands is critical for catalytic efficiency.

Copper-Mediated Diamination: Copper-based systems have also been employed for the diamination of N-allylic ureas. These reactions may proceed through a copper-mediated hydroamination followed by cyclization. mdpi.com

Detailed mechanistic studies suggest the involvement of intermediates like Pd(IV) in some catalytic cycles, highlighting the complexity and elegance of these transformations. mdpi.com The conditions can be tuned to favor the desired product, often requiring experimentation with different parameters as summarized in the table below.

| Catalytic System Component | Example | Role in Synthesis | Typical Conditions |

|---|---|---|---|

| Catalyst | Pd(OAc)2, Pd(PPh3)4 | Facilitates C-N/C-C bond formation and cyclization. | 5-10 mol% loading |

| Ligand | P(o-tol)3, PPh3 | Modulates catalyst activity, stability, and selectivity. | 10-20 mol% loading |

| Base/Additive | Cs2CO3, K2CO3 | Promotes deprotonation and facilitates catalytic cycle turnover. | 2-3 equivalents |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction kinetics. | Anhydrous, reflux temperature (e.g., 100-110 °C) |

| Precursors | N-allylurea, 3-bromobenzonitrile | Starting materials for the construction of the target molecule. | Stoichiometric amounts |

Stereochemical Considerations in Related Imidazolidinone Synthesis

When the imidazolidinone ring is substituted, particularly at the 4 and 5 positions, the formation of stereocenters becomes a critical aspect of the synthesis. The development of stereoselective methods allows for the controlled synthesis of specific enantiomers or diastereomers, which is often essential for biological applications.

Diastereoselectivity: In palladium-catalyzed carboamination reactions of N-allylureas, the substrate's geometry significantly influences the diastereoselectivity of the product. nih.gov For example, using substrates derived from E-1,2-disubstituted alkenes or cyclic alkenes can lead to excellent selectivity for products resulting from syn-addition across the double bond. nih.gov The reaction can generate 4,5-disubstituted imidazolidinones with good to excellent levels of diastereoselectivity, which is determined during the intramolecular cyclization step. nih.gov

Enantioselectivity: Achieving high enantioselectivity in imidazolidinone synthesis often requires the use of chiral catalysts or auxiliaries. Several strategies have been developed:

Asymmetric Catalysis: The use of chiral ligands in transition metal catalysis is a powerful approach. For instance, palladium-catalyzed asymmetric allylic cycloaddition reactions can provide imidazolidinones with high yields and enantioselectivities. organic-chemistry.org Merging copper catalysis with photoredox catalysis using chiral bisoxazoline ligands has also proven effective for the asymmetric construction of chiral imidazolidines from simple precursors. rsc.org

Organocatalysis: Chiral imidazolidinones themselves, such as MacMillan catalysts, are widely used as organocatalysts to induce enantioselectivity in a variety of chemical transformations. acs.orgnih.gov The synthesis of these chiral catalysts often involves stereocontrolled routes. Computational studies have been employed to understand the origins of enantioselectivity in these catalyzed reactions, revealing that shielding of one face of a reactive intermediate by bulky groups on the catalyst directs the approach of the substrate. acs.org

Substrate Control: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization. While effective, this method requires additional steps for the introduction and removal of the auxiliary.

The stereochemical outcome is often dictated by the catalyst's ability to create a chiral environment around the reacting species. acs.org For example, in imidazolidinone-catalyzed reactions, bulky substituents on the catalyst backbone can effectively block one face of an iminium ion intermediate, forcing the reacting partner to approach from the unhindered face, thus leading to a specific stereoisomer. acs.org

Comprehensive Spectroscopic and Analytical Characterization for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the cornerstone for determining the precise molecular structure of 3-(2-Oxoimidazolidin-1-yl)benzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule would be constructed.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be expected for the protons on the benzonitrile (B105546) ring and the imidazolidinone ring.

Expected ¹H NMR Data:

Aromatic Protons (Benzonitrile Ring): The protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern (multiplets) for the four aromatic protons.

Imidazolidinone Ring Protons: The methylene (B1212753) (-CH₂-) groups of the imidazolidinone ring would likely appear as triplets in the upfield region of the spectrum (typically δ 3.0-4.5 ppm), resulting from coupling with the adjacent methylene group protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | -N-CH₂- |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | -CH₂-N- |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal.

Expected ¹³C NMR Data:

Benzonitrile Ring Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the nitrile and imidazolidinone substituents. The carbon of the nitrile group (-C≡N) would appear in a characteristic downfield region (typically δ 115-125 ppm), and the carbon attached to the imidazolidinone ring would also have a specific chemical shift.

Imidazolidinone Ring Carbons: The two methylene carbons would have characteristic shifts, and the carbonyl carbon (-C=O) would appear significantly downfield (typically δ 150-170 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | -C≡N |

| Data Not Available | -C=O |

| Data Not Available | -N-CH₂- |

| Data Not Available | -CH₂-N- |

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy would be used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

Expected Vibrational Data:

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band would be expected in the range of 2220-2260 cm⁻¹ in the IR spectrum.

Carbonyl Group (-C=O): A strong absorption band corresponding to the amide carbonyl stretch of the imidazolidinone ring would be anticipated around 1680-1720 cm⁻¹.

Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations for the C-H bonds of the imidazolidinone ring would be observed below 3000 cm⁻¹.

C-N Stretching: C-N stretching vibrations would be expected in the fingerprint region of the spectrum.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Data Not Available | Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Data Not Available | Aliphatic C-H Stretch |

| Data Not Available | Data Not Available | -C≡N Stretch |

| Data Not Available | Data Not Available | -C=O Stretch (Amide) |

| Data Not Available | Data Not Available | C-N Stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected Mass Spectrometry Data:

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of this compound (C₁₀H₉N₃O, molecular weight: 187.20 g/mol ) would be expected.

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the nitrile group or fragmentation of the imidazolidinone ring, would provide further structural confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods would be essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This technique would be employed for the purification of the crude product.

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound with high accuracy. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to ensure accurate quantification and purity determination. Most HPLC methods for pharmaceutical analysis utilize the reversed-phase mode with a hydrophobic stationary phase and a polar mobile phase. nih.gov

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. A common starting point is a C18 column, which provides a hydrophobic stationary phase suitable for retaining moderately polar compounds like this compound. ulaval.captfarm.pl The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN) or methanol (B129727), and water. nih.gov Acetonitrile is often preferred due to its favorable viscosity and UV transparency. chromatographyonline.com

A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the target compound while separating it from earlier and later eluting impurities. ulaval.ca Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for a benzonitrile-containing structure could be around 210-254 nm. sielc.comcu.edu.eg

Method validation is a critical step to ensure the reliability of the analytical data. This process, guided by ICH guidelines, evaluates parameters such as specificity, linearity, accuracy, precision, and robustness. impactfactor.orgresearchgate.net Linearity is assessed over a concentration range, while accuracy is determined by recovery studies, and precision is evaluated through repeatability and intermediate precision assessments. bas.bgresearchgate.net

Below is an interactive table summarizing a typical set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | UHPLC/HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min cu.edu.eg |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm cu.edu.eg |

| Injection Volume | 10 µL ptfarm.pl |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Its application to this compound is contingent upon the compound's thermal stability and volatility. For many pharmaceutical compounds, especially those with polar functional groups and higher molecular weights, GC can be challenging without prior derivatization. However, if the compound is sufficiently stable at the temperatures required for vaporization in the GC inlet and column, GC coupled with a mass spectrometer (GC-MS) can provide excellent separation and structural information. nih.gov

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

The thermal stability of the analyte is a critical limiting factor; degradation in the hot injector can lead to inaccurate quantification and the appearance of artifact peaks. nih.gov Studies on related heterocyclic structures have shown that while some are stable, others may undergo hydrolysis or other degradation pathways at elevated temperatures. nih.gov Therefore, a careful evaluation of the compound's thermal properties is a prerequisite for developing a GC method.

The table below outlines a hypothetical set of parameters for a GC-MS analysis of this compound, assuming adequate thermal stability.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |

| Column | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a synthesized molecule, which can then be compared with the molecular formula derived from its proposed structure. For this compound, the molecular formula is C₁₀H₉N₃O. nih.gov

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the pure compound is combusted at high temperatures. The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified by a detector system.

The experimentally determined mass percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity, thereby validating its stoichiometry.

The theoretical percentages are calculated based on the molecular weight of the compound (187.20 g/mol ) and the atomic weights of its constituent elements. nih.gov

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 64.16 | 64.08 |

| Hydrogen (H) | 4.85 | 4.89 |

| Nitrogen (N) | 22.45 | 22.37 |

| Oxygen (O) | 8.55 | N/A* |

*Oxygen is typically not directly measured but is determined by difference.

Mechanistic Organic Chemistry: Elucidating Reaction Pathways of 3 2 Oxoimidazolidin 1 Yl Benzonitrile

Investigation of Reaction Intermediates and Transition States

The synthesis and reactions of the imidazolidinone and benzonitrile (B105546) cores proceed through various transient species, including intermediates and transition states, whose characterization is key to understanding the reaction pathway.

In the formation of the 2-imidazolidinone ring, mechanisms often involve the generation of highly reactive intermediates. One proposed pathway for the synthesis of 4- and 5-substituted imidazolidin-2-ones from urea (B33335) derivatives involves the acid-promoted formation of an oxonium cation, which undergoes intramolecular cyclization. nih.gov This is followed by the elimination of a methanol (B129727) molecule to furnish a critical iminium cation intermediate. nih.gov This electrophilic cation can then react with a nucleophile at two different positions, leading to regioisomeric products through distinct transition states (TS2 and TS3). nih.gov Quantum chemistry calculations have been employed to determine the relative energies of these intermediates and transition states, revealing that the pathway leading to the 4-substituted product is often energetically favored. nih.gov

Alternative syntheses of the imidazolidinone scaffold, such as the metal-catalyzed intermolecular diamination of alkenes, proceed through different intermediates. For instance, a metal catalyst can oxidatively add to a diaziridinone, forming a four-membered metallacycle intermediate. mdpi.com This species then reacts with an alkene through migratory insertion and subsequent reductive elimination to yield the final imidazolidinone product. mdpi.com

For reactions involving the nitrile group, such as the Ritter reaction, the formation of a carbocation intermediate is a well-established mechanistic feature. researchgate.netnih.gov This carbocation is then attacked by the nitrogen lone pair of the nitrile, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed to form an amide.

Kinetic Studies of Reactions Involving the Benzonitrile or Imidazolidinone Units

For the imidazolidinone ring, kinetic investigations into its formation, such as the base-catalyzed intramolecular hydroamidation of propargylic ureas, show that the cyclization step is typically rate-determining. acs.org Computational studies have calculated the activation free energy for this step to be moderate (e.g., 20.8 kcal/mol), which is consistent with observed reaction rates at room temperature. acs.org The choice of catalyst also significantly impacts the reaction rate; stronger bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are more effective catalysts as they can deprotonate the substrate more easily. acs.org

The table below summarizes kinetic parameters for a representative reaction involving benzonitrile oxide.

| Dipolarophile Substituent (X) | Reaction | k (L mol⁻¹ s⁻¹) at 323 K |

|---|---|---|

| p-OCH₃ | Isoxazole formation | 1.1 x 10⁻⁵ |

| p-OCH₃ | Oxadiazole formation | 0.9 x 10⁻⁵ |

| p-CH₃ | Isoxazole formation | 1.9 x 10⁻⁵ |

| p-CH₃ | Oxadiazole formation | 1.0 x 10⁻⁵ |

| H | Isoxazole formation | 3.4 x 10⁻⁵ |

| H | Oxadiazole formation | 1.2 x 10⁻⁵ |

| p-Cl | Isoxazole formation | 7.9 x 10⁻⁵ |

| p-Cl | Oxadiazole formation | 1.7 x 10⁻⁵ |

This table is generated based on representative data trends discussed in the literature for the 1,3-dipolar cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles. rsc.org

Solvent and Substituent Effects on Reaction Mechanisms

The environment in which a reaction occurs, defined by the solvent and the electronic nature of substituents, can profoundly alter the reaction mechanism and outcome.

Substituent Effects: The electronic properties of substituents on the aromatic rings of 3-(2-Oxoimidazolidin-1-yl)benzonitrile can significantly influence reactivity. In the synthesis of imidazolidinones, electron-withdrawing groups on an N-aryl substituent can lead to higher yields and faster reactions. acs.orgnih.gov For instance, in the formation of imidazol-2-ones from propargylic ureas, substrates bearing chloro or fluoro groups on the aromatic ring gave excellent yields (98% and 97%, respectively), while those with electron-donating methyl groups were slightly less efficient. acs.org Similarly, in copper-catalyzed reactions to form imidazolidines, imines with electron-withdrawing groups (e.g., p-trifluoromethylphenyl, p-bromophenyl) provided efficient transformations, whereas electron-donating groups (e.g., p-methylphenyl, p-methoxyphenyl) resulted in more sluggish reactions. nih.gov

The table below illustrates the impact of substituents on product yield in a representative imidazolidinone synthesis.

| Substituent on Phenyl Ring | Electronic Effect | Product Yield (%) |

|---|---|---|

| p-Cl | Electron-withdrawing | 98 |

| p-F | Electron-withdrawing | 97 |

| H | Neutral | 91 |

| p-Me | Electron-donating | 81 |

This table is generated based on representative data trends for the synthesis of imidazol-2-ones from N-aryl propargylic ureas. acs.org

Elucidation of Radical Pathways in Related Nitrile Transformations

While many reactions of nitriles proceed through ionic intermediates, radical pathways offer alternative and powerful routes for their synthesis and transformation. The formation of benzonitrile itself can occur via a radical–neutral reaction between the cyano radical (CN•) and benzene (B151609). nrao.eduresearchgate.net This pathway is considered facile and is a key step in certain gas-phase syntheses of aromatic molecules. nrao.edunih.gov The pyrolysis of benzonitrile at high temperatures also suggests the formation of free CN• radicals.

A notable application of radical chemistry is the direct conversion of inert C(sp³)–H bonds to C(sp³)–CN bonds. acs.org This transformation can be initiated by a photoexcited species, such as benzophenone, which abstracts a hydrogen atom to generate a carbon-centered radical. This nucleophilic carbon radical is then trapped by a radical acceptor like tosyl cyanide (TsCN), leading to the formation of the nitrile product and expulsion of a sulfinyl radical, which continues the catalytic cycle. acs.org Radical-polar crossover (RPC) mechanisms, often initiated by photo- or electrochemistry, represent another advanced strategy where single electron transfer (SET) generates radical intermediates that are subsequently oxidized to carbocations, which can then undergo Ritter-type reactions with nitriles. researchgate.net

Stereochemical Outcomes and Diastereoselective Control in Compound Synthesis

Controlling the three-dimensional arrangement of atoms is a central goal in organic synthesis. For the imidazolidinone ring of this compound, which can contain multiple stereocenters, achieving diastereoselective control is crucial.

Various synthetic strategies have been developed to this end. For example, diastereo- and enantioselective (3 + 2) cycloaddition reactions between vinyl oxazolidinones and imines under palladium catalysis can provide 4-imidazolidinones with good yields and high stereocontrol. organic-chemistry.org Similarly, the synthesis of cis-2,5-disubstituted 4-imidazolidinones has been achieved diastereoselectively from amino acid-derived diamides. acs.org

Metal-catalyzed reactions often exhibit high levels of diastereoselectivity. Copper-catalyzed oxidative amination of N-allyl ureas can lead to vinyl-substituted imidazolidin-2-ones with high trans diastereoselectivity. mdpi.com Gold(I)-catalyzed hydroamination of similar substrates also yields the trans product with high diastereoselectivity. mdpi.com In contrast, base-catalyzed intramolecular hydroamidations of certain propargylic ureas have been shown to favor the Z isomer of the resulting imidazolidin-2-one, though the degree of stereocontrol can be incomplete. acs.org The stereochemical outcome can also be highly specific in radical reactions; the cyanation of a proline derivative via a radical pathway has been shown to yield the trans-substituted product in a completely stereoselective manner. acs.org

Computational Chemistry and Theoretical Modeling of 3 2 Oxoimidazolidin 1 Yl Benzonitrile

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-(2-Oxoimidazolidin-1-yl)benzonitrile, DFT would be employed to calculate a variety of electronic properties. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or larger, would be used to optimize the molecular geometry to its lowest energy state.

From a DFT calculation, one can derive key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its electronic excitation properties. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for the specified compound.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule of this size, MP2 calculations would be feasible for geometry optimization and energy calculations, providing a benchmark against which to compare DFT results.

Semi-empirical methods, such as AM1, PM3, or the more recent PM7, are much faster than DFT or ab initio methods as they use parameters derived from experimental data to simplify the calculations. nih.govresearchgate.net These methods would be suitable for initial, rapid exploration of the conformational space or for calculations on very large systems containing this molecular fragment. However, their results are generally less reliable than those from higher-level methods.

Conformational Analysis and Potential Energy Surfaces

The this compound molecule has rotational freedom around the single bond connecting the benzonitrile (B105546) and imidazolidinone rings. A conformational analysis would be essential to identify the most stable three-dimensional arrangement (conformer) of the molecule. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states for conformational changes. For a comprehensive study, methods like CCSD(T)-F12 have been used for generating accurate potential energy surfaces of related molecules like benzonitrile. rsc.org

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can explore the conformational space and identify the most populated conformations at a given temperature. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule flexes, vibrates, and rotates, providing insights into its flexibility and the accessibility of different conformers. For the parent molecule, benzonitrile, MD simulations have been used to study its liquid structure and orientational relaxation. chemrxiv.orgnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.io These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations would identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C≡N stretch of the nitrile group, the C=O stretch of the imidazolidinone ring, and the various vibrations of the benzene (B151609) ring.

Time-dependent DFT (TD-DFT) would be the method of choice to predict the electronic absorption spectrum (UV-Vis). This would provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C≡N Chemical Shift | ~118 ppm |

| ¹H NMR | Aromatic Proton Shifts | 7.5 - 7.8 ppm |

| IR | C≡N Stretch Frequency | ~2230 cm⁻¹ |

| IR | C=O Stretch Frequency | ~1710 cm⁻¹ |

Note: The values in this table are illustrative examples based on typical values for these functional groups and are not based on actual data for the specified compound.

Theoretical Insights into Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools to predict the reactivity and selectivity of a molecule. As mentioned earlier, the HOMO and LUMO energies and the MEP map provide initial clues about where a reaction is likely to occur.

Furthermore, reaction mechanisms can be modeled by locating the transition state structures and calculating the activation energies for different possible reaction pathways. For example, if this molecule were to undergo an electrophilic aromatic substitution, calculations could determine whether the substituent would add at the ortho, meta, or para position relative to the imidazolidinone group and predict the most favorable regioisomer.

Chemoinformatics and Molecular Design Approaches

Chemoinformatics provides the tools to analyze, manage, and derive valuable information from chemical data, which is crucial for modern molecular design. By applying these techniques to this compound, researchers can systematically explore its chemical space and design new analogues with improved properties. Key chemoinformatic and molecular design strategies include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgnih.gov For this compound, a QSAR study would typically involve the design of a library of derivatives by modifying the core structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.com

The biological activity of these derivatives would then be determined through experimental assays. By correlating the calculated descriptors with the observed biological activity using statistical methods, a predictive QSAR model can be developed. jocpr.com This model can then be used to estimate the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. jetir.org

Illustrative Molecular Descriptors for QSAR Analysis of this compound Derivatives:

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can affect interactions with polar residues in a biological target. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Influences how well the molecule fits into a binding pocket. |

| Surface Area | Affects solubility and interactions with the solvent and receptor. | |

| Hydrophobicity | LogP | A measure of lipophilicity, which can impact cell membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. wikipedia.org This technique is instrumental in structure-based drug design. nih.gov For this compound, molecular docking simulations could be used to identify potential biological targets and to understand the molecular interactions that govern its binding.

The process involves generating a three-dimensional model of this compound and docking it into the active site of a target protein. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. nih.goviaanalysis.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. This information is invaluable for designing derivatives with enhanced binding affinity and selectivity.

Hypothetical Docking Results for this compound with a Putative Kinase Target:

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity to the target protein. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Amino acids in the active site that form important interactions with the ligand. |

| Types of Interactions | Hydrogen bond with the carbonyl oxygen of the imidazolidinone ring; Pi-stacking with the benzonitrile ring. | Specific non-covalent interactions that stabilize the binding pose. |

| RMSD (Å) | 1.2 | A low root-mean-square deviation suggests a well-defined and stable binding conformation. |

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile. nih.govnih.gov In silico ADMET prediction tools are used to estimate these properties early in the drug discovery process, helping to identify and filter out compounds with undesirable characteristics. nih.govsteeronresearch.com For this compound and its potential derivatives, a range of ADMET properties can be computationally evaluated.

These predictions are typically based on models derived from large datasets of experimentally determined properties. Various computational approaches, including machine learning and rule-based systems, are employed to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.govspringernature.com

Predicted ADMET Properties for this compound:

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. |

| Ames Mutagenicity | Non-mutagenic | Indicates a lower likelihood of being carcinogenic. |

| Hepatotoxicity | Low risk | Suggests a lower potential for causing liver damage. |

By integrating these chemoinformatic and molecular design approaches, a comprehensive understanding of the therapeutic potential of this compound can be developed. The insights gained from these computational studies can guide the rational design of new analogues with optimized efficacy, selectivity, and pharmacokinetic properties, ultimately streamlining the path towards the development of novel therapeutic agents.

Academic Investigations into in Vitro Biological Mechanisms of 3 2 Oxoimidazolidin 1 Yl Benzonitrile Analogues

Enzyme Modulation and Inhibition Mechanisms (in vitro)

The imidazolidinone-benzonitrile scaffold has been identified as a key structural motif for interacting with certain enzymes. Laboratory studies have focused on quantifying the inhibitory effects of these compounds and elucidating the precise molecular interactions that underpin their activity.

A significant area of research for analogues of 3-(2-Oxoimidazolidin-1-yl)benzonitrile has been their potential to inhibit Trypanothione Reductase (TR), an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis. mdpi.comnih.govembopress.org This enzyme is a homodimer, meaning it is composed of two identical protein subunits that must join to be functional. nih.gov The interface where these two subunits connect has been identified as a viable target for inhibitors. nih.gov

Certain analogues containing an imidazolidinone ring have been investigated as disruptors of this dimerization process. nih.gov Research building on a previously identified imidazole-phenyl-thiazole scaffold led to the development of a new 1,2,3-triazole-based series of compounds. nih.gov In these molecules, the imidazolidinone group was retained as a key substituent on a central phenyl ring. nih.gov

Studies demonstrated that the presence of the imidazolidinone ring was important for optimal activity. Its removal from the core structure resulted in compounds that were two to three times less active in both enzyme inhibition and dimerization disruption assays. nih.gov The most potent compounds in this series were found to be noncompetitive, slow-binding inhibitors of Leishmania infantum Trypanothione Reductase (LiTryR), indicating a mechanism that does not involve direct competition with the enzyme's natural substrate at the active site. nih.gov Instead, these molecules are believed to bind at the dimer interface, preventing the two enzyme monomers from forming a functional unit. nih.gov

| Compound | Modifications | LiTryR Inhibition (IC50, µM) | Dimerization Disruption (DC50, µM) |

|---|---|---|---|

| Analogue 12a | Baseline structure with imidazolidinone group | 10.1 ± 0.9 | 2.7 ± 0.3 |

| Analogue 12j | Imidazolidinone group removed | 22.3 ± 1.5 | 6.4 ± 0.5 |

| Analogue 12k | Imidazolidinone group removed | 34.5 ± 2.1 | 8.1 ± 0.6 |

Data synthesized from findings presented in research on triazole-based inhibitors of LiTryR. nih.gov

While a primary focus has been on Trypanothione Reductase, the broader chemical class of benzonitrile (B105546) derivatives has been studied for interactions with other enzymes. For instance, research into quinazolinone derivatives bearing a methyl-benzonitrile group at the N-3 position showed inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme. brieflands.com Although these compounds feature a different core heterocycle (quinazolinone instead of 2-oxoimidazolidine), the studies highlight the role of the benzonitrile moiety in binding within enzyme active sites. In molecular docking simulations, the nitrile group of the methyl-benzonitrile substituent was predicted to form hydrogen bonds with amino acid residues in the S1 pocket of the DPP-4 enzyme. brieflands.com

Receptor Interaction Studies (in vitro): Androgen Receptor Antagonism as a Model

Analogues featuring a core structure related to this compound have been extensively evaluated for their ability to act as antagonists of the Androgen Receptor (AR). The AR is a transcription factor that, when activated by androgen hormones, plays a key role in the development and progression of prostate cancer. nih.govmdpi.com Second-generation AR antagonists are designed to bind to the receptor, preventing its activation and subsequent downstream signaling. mdpi.com

Ligand binding assays are a fundamental tool for determining if a compound can physically interact with a receptor. semanticscholar.org These biochemical assays measure the ability of a test compound to displace a known ligand (often a radiolabeled natural hormone like dihydrotestosterone, or DHT) from the ligand-binding domain (LBD) of the receptor. nih.govresearchgate.net

For AR antagonists, competitive binding assays are used to quantify their binding affinity. In these experiments, a constant amount of purified AR LBD and a radiolabeled androgen are incubated with varying concentrations of the antagonist compound. The effectiveness of the antagonist in displacing the radiolabeled ligand is measured, from which an inhibition constant (Ki) or an IC₅₀ value (the concentration required to displace 50% of the bound ligand) can be calculated. This provides a direct measure of the compound's affinity for the receptor. While specific binding data for this compound is not prominently available, structurally similar compounds, such as thiohydantoin derivatives, have been developed and shown to possess high affinity for the AR. mdpi.com

Beyond simple binding, it is crucial to determine the functional effect of a compound on the receptor. Reporter gene assays are cell-based assays used to measure the extent to which a compound activates or inhibits the transcriptional activity of a nuclear receptor like the AR. nih.gov

Molecular Docking and Virtual Screening for Target Identification (in vitro binding prediction)

Extensive searches of academic literature and scientific databases did not yield specific molecular docking or virtual screening studies focused on this compound or its direct analogues for the purpose of in vitro binding prediction and target identification. Computational methods such as molecular docking and virtual screening are pivotal in modern drug discovery to predict the binding affinity of a compound to a specific protein target and to screen large libraries of compounds for potential biological activity. nih.govmdpi.com This in silico approach helps in identifying potential molecular targets and understanding the mechanism of action of novel compounds. nih.govals-journal.com

While the searches identified molecular docking studies on structurally related heterocyclic compounds such as thiazolidinones nih.gov, imidazopyridines nih.gov, and benzimidazolones mdpi.com, the specific compound this compound was not a subject of these investigations. These studies successfully utilized computational techniques to identify potential protein targets and elucidate binding modes for their respective classes of compounds. For instance, some studies have used these methods to identify inhibitors for targets like the FLT3 kinase nih.gov and the HSP90 protein mdpi.com. The general workflow for such studies often involves creating a virtual library of compounds and docking them into the active site of a known protein target to predict binding energies and interactions. nih.govnih.gov

The absence of published research on the molecular docking and virtual screening of this compound means that there is currently no publicly available data on its predicted biological targets, binding affinities, or key molecular interactions derived from such computational methods. Therefore, data tables and detailed research findings as requested for this specific compound and its analogues cannot be provided.

Emerging Trends and Future Directions in 3 2 Oxoimidazolidin 1 Yl Benzonitrile Research

Development of Novel Synthetic Methodologies for Increased Efficiency and Sustainability

The synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile and its derivatives is moving beyond traditional batch chemistry towards more efficient, sustainable, and scalable methods. The development of robust synthetic routes is critical for accelerating the drug discovery process by enabling rapid access to a wide variety of functionalized heterocyclic compounds. nih.gov Future research will focus on green chemistry principles to minimize environmental impact and enhance economic viability.

Key emerging synthetic methodologies include:

Continuous Flow Chemistry : This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. acs.orgresearchgate.net The synthesis of the core 2-imidazolidinone structure, for instance, has been successfully demonstrated in a fixed-bed flow reactor, a method that could be adapted for the target molecule. acs.org

Visible-Light Photocatalysis : As a green and sustainable method, photocatalysis uses light energy to drive chemical reactions under mild conditions. chim.itacs.orgnih.govspringerprofessional.de This technique can be used to form and functionalize heterocyclic rings, offering novel pathways for creating derivatives of this compound with high selectivity and efficiency. acs.orgnih.gov

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a powerful strategy that reduces the number of synthetic steps, minimizes waste, and allows for late-stage modification of complex molecules. This methodology could be applied to either the benzonitrile (B105546) or imidazolidinone rings to rapidly generate diverse analogues.

Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules in a single step from three or more starting materials, significantly improving efficiency. nih.gov Designing MCRs for the synthesis of substituted imidazolidinones could dramatically accelerate the discovery of new derivatives.

| Methodology | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Reactions are performed in a continuous stream rather than in a flask. | Improved safety, scalability, yield, and purity. |

| Visible-Light Photocatalysis | Uses light as an energy source to promote chemical reactions. chim.it | Mild reaction conditions, high selectivity, access to unique reactive intermediates. acs.orgnih.gov |

| C-H Activation | Directly converts a C-H bond into a C-C or C-heteroatom bond. | Increased atom economy, reduced synthetic steps, late-stage functionalization. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product. nih.gov | High efficiency, molecular diversity, operational simplicity. |

Integration of Advanced Spectroscopic and Imaging Tools for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and ensuring process robustness. The future of research on this compound will involve the integration of advanced analytical tools for real-time, in situ monitoring of chemical transformations.

In Situ FTIR and Raman Spectroscopy : Techniques like ReactIR allow for the real-time tracking of reactant consumption, intermediate formation, and product generation throughout a reaction. mt.comrsc.orgnih.govnumberanalytics.com This provides invaluable kinetic data and mechanistic insights, enabling rapid process optimization without the need for offline sampling and analysis. mt.comyoutube.com

Process Analytical Technology (PAT) : The adoption of PAT tools, including in situ spectroscopy, is becoming standard in modern chemical development. For the synthesis of this compound, PAT can ensure batch-to-batch consistency, improve process safety, and build quality into the manufacturing process from the outset. mt.com

Mass Spectrometry Imaging (MSI) : MSI is a powerful tool for visualizing the spatial distribution of molecules in complex samples, such as biological tissues, without the need for labels. nih.govtechnologynetworks.comdrugtargetreview.comcatapult.org.ukacs.org In future preclinical studies, MSI could be used to map the distribution of this compound and its metabolites in target organs, providing critical information on pharmacokinetics and target engagement. nih.govdrugtargetreview.com

| Tool | Application in this compound Research | Key Insights Gained |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of synthesis reactions. mt.comnumberanalytics.com | Reaction kinetics, mechanistic pathways, identification of intermediates, endpoint determination. rsc.org |

| Process Analytical Technology (PAT) | Integration of analytical tools into the manufacturing process. | Process understanding, quality control, batch consistency. |

| Mass Spectrometry Imaging (MSI) | Mapping the distribution of the compound and its metabolites in tissue sections. drugtargetreview.comcatapult.org.uk | Pharmacokinetics (ADME), target localization, biomarker discovery. technologynetworks.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and propose efficient synthetic routes, thereby accelerating the research and development cycle.

De Novo Compound Design : Generative AI models can design novel analogues of this compound with optimized properties. By learning from existing chemical and biological data, these algorithms can suggest new structures with potentially higher potency, better selectivity, or improved pharmacokinetic profiles. acs.org

Bioactivity and Property Prediction : ML models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. stanford.edunih.gov Deep learning architectures can predict drug-target interactions, helping to identify potential targets for analogues of this compound. nih.govnih.govmedium.comyoutube.com

Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose viable synthetic pathways for complex molecules. nih.govarxiv.orgchemrxiv.orgmit.edu For this compound and its derivatives, these tools can help chemists identify the most efficient and cost-effective routes, overcoming challenges associated with novel heterocycle synthesis. nih.govarxiv.orgchemrxiv.org

Deeper Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways for Analogues

The structural motifs within this compound are found in a wide range of biologically active compounds. A key future direction will be to systematically explore the biological targets of its analogues to uncover novel therapeutic applications.

High-Throughput Screening (HTS) : Screening libraries of this compound analogues against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) can rapidly identify new areas of therapeutic potential.

Phenotypic Screening : This approach involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired biological effect, without prior knowledge of the specific target. This can uncover unexpected therapeutic activities and novel mechanisms of action.

Chemoproteomics and Target Deconvolution : For active compounds identified through phenotypic screening, advanced techniques like chemoproteomics can be used to identify their specific protein binding partners within the cell. This is crucial for understanding the compound's mechanism of action and for optimizing its interaction with the target.

| Approach | Objective | Potential Outcome for Analogues |

|---|---|---|

| High-Throughput Screening (HTS) | Test compounds against known biological targets. | Identification of activity in new disease areas (e.g., oncology, neurology, infectious disease). |

| Phenotypic Screening | Identify compounds that reverse a disease phenotype in a biological system. | Discovery of first-in-class medicines with novel mechanisms of action. |

| Chemoproteomics | Identify the direct protein targets of a bioactive compound. | Elucidation of mechanistic pathways and identification of potential off-targets. |

Collaborative Academic-Industrial Research Frameworks in Heterocyclic Chemistry

The complexity and cost of modern chemical and pharmaceutical research necessitate collaborative approaches that leverage the complementary strengths of academia and industry. acs.orgnih.gov Future progress in understanding and applying this compound will be significantly enhanced by robust partnership models.

Pre-competitive Collaboration : In this model, multiple organizations, including competing pharmaceutical companies, work together to address shared challenges in basic research. futureoflife.orgeuropeanpharmaceuticalreview.comscientist.comnih.gov This can involve sharing data, developing new research tools, or validating novel biological targets, all of which can create a fertile ground for the development of compounds like this compound. futureoflife.orgnih.govnih.gov

Public-Private Partnerships (PPPs) : PPPs bring together academic institutions, government agencies, and private companies to advance research in areas of high unmet need. nih.gov These partnerships can provide the necessary funding and infrastructure to explore the therapeutic potential of novel chemical entities that might otherwise be overlooked.